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molecular formula C18H20O4 B8684625 Methyl 3-(benzyloxy)-5-isopropoxybenzoate CAS No. 852520-42-4

Methyl 3-(benzyloxy)-5-isopropoxybenzoate

Cat. No. B8684625
M. Wt: 300.3 g/mol
InChI Key: HCRSWPXNVDSQSS-UHFFFAOYSA-N
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Patent
US07943607B2

Procedure details

To a solution of methyl 3-[(1-methylethyl)oxy]-5-[(phenylmethyl)oxy]benzoate (37 g) in a 1:1 mixture of THF:methanol (300 mL) was added 4M sodium hydroxide solution (150 mL). The mixture was refluxed for 45 minutes, following which the organics were removed in vacuo. The aqueous was acidified to pH4 with hydrochloric acid (2M), and extracted with ethyl acetate. The organics were combined, washed with water and brine, dried (MgSO4) and concentrated in vacuo to give the desired compound (33.5 g), which was used without further purification.
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([O:4][C:5]1[CH:6]=[C:7]([CH:12]=[C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:14]=1)[C:8]([O:10]C)=[O:9])[CH3:3].C1COCC1.[OH-].[Na+]>CO>[CH3:3][CH:2]([O:4][C:5]1[CH:6]=[C:7]([CH:12]=[C:13]([O:15][CH2:16][C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:14]=1)[C:8]([OH:10])=[O:9])[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
CC(C)OC=1C=C(C(=O)OC)C=C(C1)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
organics were removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(C)OC=1C=C(C(=O)O)C=C(C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 33.5 g
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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